3-Methyl-2-butene-1-thiol

Catalog No.
S584862
CAS No.
5287-45-6
M.F
C5H10S
M. Wt
102.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-butene-1-thiol

CAS Number

5287-45-6

Product Name

3-Methyl-2-butene-1-thiol

IUPAC Name

3-methylbut-2-ene-1-thiol

Molecular Formula

C5H10S

Molecular Weight

102.2 g/mol

InChI

InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3

InChI Key

GYDPOKGOQFTYGW-UHFFFAOYSA-N

SMILES

CC(=CCS)C

solubility

insoluble in water; soluble in ethanol, triacetin and heptane

Synonyms

3-Methyl-1-mercapto-2-butene; MBT; Prenyl Mercaptan; Prenylthiol;

Canonical SMILES

CC(=CCS)C

The exact mass of the compound 3-Methyl-2-butene-1-thiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in ethanol, triacetin and heptane. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Butanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methyl-2-butene-1-thiol, also known as prenyl mercaptan, is a highly potent, volatile organosulfur compound renowned for its ultra-low sensory detection thresholds[1]. In industrial procurement, it is primarily sourced as a high-impact aroma chemical for flavor and fragrance (F&F) formulations and as a critical analytical standard for beverage quality control [2]. Characterized by its distinctive 'skunky' or 'sunstruck' profile, it is the exact chemical product of hop isohumulone photo-oxidation. Buyers prioritize this specific compound over generic thiols because its unique branched alkene structure and extreme potency (parts-per-trillion range) make it irreplaceable for authentic top-note replication in coffee and botanical profiles, as well as for precise Gas Chromatography-Olfactometry (GC-O) calibration in brewing and enology[1].

Substituting 3-Methyl-2-butene-1-thiol with more common volatile sulfur compounds, such as ethanethiol, dimethyl sulfide (DMS), or furfuryl mercaptan, fundamentally compromises both analytical accuracy and flavor fidelity [1]. In beverage QA/QC, generic thiols cannot replicate the specific UV-induced degradation pathway of isohumulones, rendering them useless for training sensory panels to detect true 'lightstruck' defects [1]. In flavor formulation, saturated thiols lack the prenyl moiety required to deliver the distinct, sharp top-notes characteristic of fresh-roasted coffee [2]. Furthermore, because its odor threshold is orders of magnitude lower than most generic thiols, attempting to use substitutes requires significantly higher dosing, which inevitably distorts the target flavor matrix and introduces unwanted heavy sulfur off-notes rather than the precise, transient impact of true prenyl mercaptan [2].

Extreme Sensory Potency and Threshold Differentiation

In sensory panel calibration and flavor formulation, the potency of the chosen thiol dictates the required dosing and matrix impact. 3-Methyl-2-butene-1-thiol demonstrates an exceptionally low odor threshold of 4–7 ng/L (parts-per-trillion) in beer matrices [1]. In contrast, standard sulfur off-flavor benchmarks like dimethyl sulfide (DMS) require concentrations in the 30,000 ng/L (parts-per-billion) range to be detectable. This massive difference in potency means that 3-Methyl-2-butene-1-thiol can impart critical flavor notes or serve as a defect standard without altering the bulk chemical composition or physical properties of the formulation [1].

Evidence DimensionSensory detection threshold in aqueous/beverage matrix
Target Compound Data4–7 ng/L (ppt)
Comparator Or BaselineDimethyl sulfide (DMS) at ~30,000 ng/L (ppb)
Quantified Difference~4,000 to 7,500-fold higher sensory potency
ConditionsAscending method of limits in fresh production lager at 8°C

Procuring this exact compound allows flavorists and QA managers to achieve target sensory impacts at ultra-trace levels, preventing the matrix distortion caused by high-dose generic thiols.

Volatility and Top-Note Release Dynamics in Formulation

For applications requiring an immediate 'fresh roast' aroma impact, the boiling point and release kinetics of the aroma chemical are critical. 3-Methyl-2-butene-1-thiol has a boiling point of approximately 130°C, making it significantly more volatile than the industry-standard roast coffee aroma compound, furfuryl mercaptan, which boils at 155°C [1]. This lower boiling point ensures a faster volatilization rate from the product matrix, allowing 3-Methyl-2-butene-1-thiol to function as a high-impact top-note that hits the olfactory receptors before the heavier, more sustained roast notes [1].

Evidence DimensionBoiling point and volatility-driven top-note release
Target Compound DataBoiling point ~130°C
Comparator Or BaselineFurfuryl mercaptan (Boiling point ~155°C)
Quantified Difference25°C lower boiling point, driving faster initial aroma release
ConditionsStandard atmospheric pressure formulation environments

Flavor formulators must select this compound over standard furfuryl mercaptan when the product requires an immediate, transient burst of fresh-roasted aroma rather than a sustained, heavy base note.

Analytical Calibration Accuracy vs. In-Situ Generation

When establishing standard curves for trace volatile analysis (e.g., GC-O or multidimensional GC-MS), relying on the in-situ generation of 3-Methyl-2-butene-1-thiol via the photo-oxidation of hop extracts yields highly variable concentrations. Procuring pure 3-Methyl-2-butene-1-thiol allows for direct, volumetric spiking, enabling precise calibration down to the 0.5–1.0 ng/L threshold required for wine and beer defect analysis [1]. Direct standard procurement eliminates the kinetic variability of UV-degradation pathways, ensuring high reproducibility in standard curve generation compared to the unpredictable yields of precursor-based methods [1].

Evidence DimensionCalibration curve reproducibility and precision
Target Compound DataDirect standard dosing allows reliable quantification at 0.5–1.0 ng/L
Comparator Or BaselineIn-situ UV generation from precursors (highly variable yield)
Quantified DifferenceDirect dosing provides absolute concentration control, eliminating the kinetic variability of photo-oxidation
ConditionsMultidimensional GC-O and GC-MS analysis using purge and trap extraction

Analytical laboratories must procure the pure chemical standard to ensure regulatory and QA/QC compliance, as precursor degradation is too inconsistent for quantitative calibration.

Beverage Quality Control and Sensory Panel Training

Directly leveraging its extreme potency (4-7 ng/L threshold), this compound is the mandatory standard for training brewing and enology sensory panels to identify 'lightstruck' defects caused by UV exposure, outperforming generic sulfur standards [1].

High-Impact Flavor and Fragrance Formulation

Due to its high volatility (bp 130°C) compared to heavier mercaptans, it is procured to provide the authentic, immediate 'fresh roast' top-note in premium coffee flavorings and specific botanical aroma profiles [2].

Ultra-Trace Analytical Standard Calibration

Utilized in multidimensional GC-MS and GC-O laboratories to create highly reproducible, parts-per-trillion standard curves for organosulfur quantification, avoiding the unreliability of in-situ precursor degradation [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Clear colourless liquid

XLogP3

2

Density

0.884-0.885

Appearance

Yellow Liquid

UNII

FDG262156U

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (25.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5287-45-6

Wikipedia

Prenylthiol

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Last modified: 08-15-2023

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